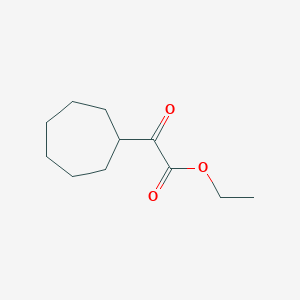

Ethyl 2-cycloheptyl-2-oxoacetate

描述

属性

分子式 |

C11H18O3 |

|---|---|

分子量 |

198.26 g/mol |

IUPAC 名称 |

ethyl 2-cycloheptyl-2-oxoacetate |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |

InChI 键 |

LIDQEUIAVMWMPK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(=O)C1CCCCCC1 |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of Ethyl 2 Cycloheptyl 2 Oxoacetate

Reactions at the Alpha-Keto Ester Moiety

The reactivity of Ethyl 2-cycloheptyl-2-oxoacetate is dominated by the alpha-keto ester group. The two adjacent carbonyl groups influence each other electronically, with the ketone carbonyl generally being more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.

Nucleophilic attack is a characteristic reaction of carbonyl compounds. In the case of this compound, the presence of two distinct carbonyl groups—a ketone and an ester—offers sites for selective reactions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to carbonyl groups. In reactions with alpha-keto esters like this compound, these reagents typically exhibit a high degree of selectivity, preferentially attacking the more electrophilic ketone carbonyl over the ester carbonyl. This reaction leads to the formation of tertiary alcohols after an aqueous workup. The selectivity arises because the ketone carbonyl is generally more reactive than the ester, which is stabilized by resonance involving the lone pair of the oxygen atom.

| Reagent | Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 2-cycloheptyl-2-hydroxy-2-methylpropanoate |

| Phenyllithium (C₆H₅Li) | Ethyl 2-cycloheptyl-2-hydroxy-2-phenylacetate |

| Cyclohexylmagnesium chloride (C₆H₁₁MgCl) | Ethyl 2-cycloheptyl-2-cyclohexyl-2-hydroxyacetate |

The ketone carbonyl of this compound can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines. These reactions involve the nucleophilic addition of the nitrogen atom to the ketone carbonyl, followed by the elimination of a water molecule to form carbon-nitrogen double bonds. Such reactions are fundamental in the synthesis of various nitrogen-containing compounds and heterocycles. For example, reaction with a primary amine yields an imine, reaction with hydroxylamine produces an oxime, and reaction with hydrazine (B178648) or its derivatives forms hydrazones.

| Nitrogen Nucleophile | Reagent Name | Product Class |

| R-NH₂ | Primary Amine | Imine |

| NH₂OH | Hydroxylamine | Oxime |

| NH₂NH₂ | Hydrazine | Hydrazone |

| NH₂NHR | Substituted Hydrazine | Substituted Hydrazone |

The selective reduction of the keto group in an alpha-keto ester to a hydroxyl group is a common transformation. This can be achieved using mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective, meaning it will reduce the more reactive ketone in the presence of the less reactive ester group. The reaction yields the corresponding alpha-hydroxy ester, in this case, ethyl 2-cycloheptyl-2-hydroxyacetate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester functionalities.

| Reagent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) solvent | Ethyl 2-cycloheptyl-2-hydroxyacetate |

The carbon atom situated between the two carbonyl groups in this compound lacks a hydrogen atom and therefore cannot be deprotonated to form an enolate. However, the cycloheptyl ring possesses protons on the carbon atom alpha to the ketone group (the C1 position of the cycloheptyl ring). In the presence of a suitable base, one of these alpha-protons can be abstracted to form an enolate ion. This enolate serves as a powerful nucleophile in various carbon-carbon bond-forming reactions.

The enolate generated from this compound can be functionalized through alkylation and acylation reactions. libretexts.org In an alkylation reaction, the nucleophilic enolate attacks an alkyl halide in an SN2 reaction, resulting in the formation of a new carbon-carbon bond at the alpha-position of the cycloheptyl ring. libretexts.org Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride, which introduces an acyl group at the same position. These reactions are valuable for elaborating the structure of the cycloalkyl moiety.

| Reaction Type | Reagent | Product |

| Alkylation | Iodomethane (CH₃I) | Ethyl 2-(1-methylcycloheptyl)-2-oxoacetate |

| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-(1-acetylcycloheptyl)-2-oxoacetate |

Enolization and Alpha-Carbon Functionalization

Halogenation Reactions

The halogenation of this compound occurs at the α-carbon, the carbon atom situated between the two carbonyl groups. This position is activated due to the electron-withdrawing nature of the adjacent carbonyls, which increases the acidity of the α-hydrogen. The reaction can proceed under either acidic or basic conditions, following distinct mechanisms. wikipedia.orgpressbooks.pub

Under acidic catalysis, the reaction is initiated by the protonation of the keto-carbonyl oxygen, which is more basic than the ester carbonyl oxygen. This is followed by deprotonation at the α-carbon to form a nucleophilic enol intermediate. The enol then attacks a molecule of the halogen (e.g., Br₂), leading to the formation of the α-halogenated product and regeneration of the acid catalyst. libretexts.org A key feature of acid-catalyzed halogenation is that it typically results in monosubstitution. The introduction of the first halogen atom is a rate-determining step, and the resulting electron-withdrawing effect of the halogen deactivates the product towards further electrophilic attack. pressbooks.pub

In contrast, base-promoted halogenation involves the formation of an enolate intermediate. A base abstracts the acidic α-hydrogen, and the resulting enolate anion attacks the halogen. This process is generally faster than its acid-catalyzed counterpart. chemistrysteps.com Unlike the acid-catalyzed reaction, the introduction of a halogen atom increases the acidity of the remaining α-protons, making subsequent halogenations more favorable. Therefore, under basic conditions with a sufficient amount of halogen, polyhalogenation can occur. wikipedia.orgchemistrysteps.com

The regioselectivity of the halogenation of unsymmetrical ketones is determined by the stability of the intermediate. In the case of this compound, the single α-hydrogen is the exclusive site of halogenation. fiveable.me

Ester Transformations

The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification, typically using an alkoxide (e.g., sodium methoxide (B1231860) in methanol), proceeds via nucleophilic addition of the alkoxide to the ester carbonyl, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields the new ester. This process is also an equilibrium, and the use of the new alcohol as the solvent is common to shift the equilibrium. masterorganicchemistry.comorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate various functional groups within the substrate. organic-chemistry.orgresearchgate.net

Hydrolysis under Controlled Conditions

Hydrolysis of this compound to its corresponding carboxylic acid, 2-cycloheptyl-2-oxoacetic acid, can be achieved under either acidic or basic conditions. The α-keto group makes these esters particularly susceptible to hydrolysis, which can sometimes occur spontaneously in aqueous media. nih.govnih.gov

Acid-catalyzed hydrolysis follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The reaction is reversible, and the equilibrium can be shifted towards the carboxylic acid product by using a large excess of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process. A hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. nih.gov Studies on related α-ketoesters have shown that the hydrolysis can be rapid and significantly affect the pH of the surrounding medium due to the formation of the acidic product. nih.govnih.gov

Cycloaddition Reactions and Related Pericyclic Transformations

The dicarbonyl moiety in this compound can participate in various cycloaddition reactions, particularly when activated by light.

[2+2] and [4+2] Cycloadditions Involving Electron-Deficient Carbonyls

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, leading to the formation of an oxetane (B1205548). slideshare.netyoutube.com When this compound is irradiated in the presence of an alkene, the keto-carbonyl group can be excited to a triplet state. This excited state then reacts with the alkene to form a 1,4-diradical intermediate, which subsequently cyclizes to form the four-membered oxetane ring. publish.csiro.auacs.org The regioselectivity and stereoselectivity of the reaction are dependent on the stability of the diradical intermediate and the nature of the substituents on the alkene. youtube.compublish.csiro.au Visible-light-mediated Paternò-Büchi reactions have been developed using photocatalysts, which can offer a safer and more scalable alternative to UV irradiation. acs.org

While α-keto esters are not classic dienes, they can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) due to their electron-deficient nature. The reaction would involve a diene reacting with one of the C=O double bonds of the keto-ester. Furthermore, related α,β-unsaturated ketones have been shown to participate as the 4π component in cycloadditions with ketenes. acs.org Photochemical [4+2] cycloadditions have also been reported, where an excited state species participates in the reaction. acs.orgnih.gov

Photofragmentation Pathways (e.g., Norrish Type II mechanisms for related oxoacetates)

Upon photochemical excitation, ketones and aldehydes containing a γ-hydrogen can undergo a Norrish Type II reaction. wikipedia.org This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-diradical intermediate. illinois.edu For this compound, this would require a γ-hydrogen on the cycloheptyl ring.

The resulting 1,4-diradical can then follow two main pathways:

Fragmentation (Cleavage): The bond between the α- and β-carbons cleaves, resulting in the formation of an enol and an alkene. The enol will then tautomerize to a more stable ketone. wikipedia.orgresearchgate.net

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. illinois.eduresearchgate.net

The competition between fragmentation and cyclization is influenced by factors such as the conformation of the 1,4-diradical and the presence of radical-stabilizing groups. wikipedia.orgscispace.com The Norrish Type II reaction has been utilized in various synthetic applications, including the controlled release of molecules and the synthesis of complex natural products. researchgate.netscispace.com

Table 1: Representative Data for Norrish Type II Reactions of Aryl Ketones

| Aryl Ketone Precursor | Product(s) | Reaction Completion (%) | Reference |

| 11-Mercaptoundecanophenone on small MPN core | Acetophenone, Nonene-modified MPN | 99 ± 1 | researchgate.net |

| 11-Mercaptoundecanophenone on medium MPN core | Acetophenone, Nonene-modified MPN | 85 ± 5 | researchgate.net |

| 11-Mercaptoundecanophenone on large MPN core | Acetophenone, Nonene-modified MPN | 66 ± 6 | researchgate.net |

MPN: Monolayer-Protected Nanoparticle. Data illustrates the influence of the environment on reaction efficiency.

Mechanistic Elucidation of Key Transformations

The study of the reaction mechanisms of α-ketoesters like this compound provides fundamental insights into their chemical behavior. Understanding the sequence of bond-breaking and bond-forming events, the nature of transient intermediates, and the factors governing reactivity is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Bond Evolution Theory (BET) is a powerful quantum-chemical tool used to analyze the intricate electronic rearrangements that occur during a chemical reaction. mdpi.com It provides a detailed description of the mechanism by combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory. mdpi.comchemrxiv.org This approach allows chemists to visualize and quantify the entire process of bond formation and cleavage along the reaction pathway.

The core of BET lies in partitioning the reaction coordinate into Structural Stability Domains (SSDs). An SSD is a region along the reaction path where the number and type of chemical bonds remain constant. The transition from one SSD to another signifies a significant electronic event, such as the formation, breaking, or migration of a bond. researchgate.net

While a specific BET analysis for this compound is not prominently featured in the literature, the methodology has been successfully applied to a wide range of organic reactions, including cycloadditions, sigmatropic rearrangements, and decompositions. mdpi.com For a hypothetical reaction of this compound, such as a photochemical α-cleavage (see section 3.4.2), BET would be employed as follows:

Reaction Path Computation: The Intrinsic Reaction Coordinate (IRC) would be calculated using quantum mechanical methods to map the lowest energy path from reactant to product through the transition state.

Topological Analysis: The ELF would be calculated at numerous points along the IRC. The topology of the ELF reveals the location of electronic basins, which correspond to atomic cores, lone pairs, and covalent bonds.

Identification of SSDs: By monitoring the changes in these basins, the points at which bonds are formed or broken are identified. These points, known as catastrophes, separate the different SSDs. chemrxiv.org

Mechanistic Interpretation: The sequence of SSDs provides a rigorous, step-by-step narrative of the reaction mechanism. For instance, in a cycloaddition reaction, BET can determine whether the formation of the two new single bonds is a concerted or a stepwise process. rsc.org

Recent refinements in BET have simplified the topological rationalization of electron rearrangements, suggesting that the core mechanisms of many chemical reactions can be understood using a reduced set of catastrophic events, which opens new avenues for studying complex reactions. researchgate.netresearchgate.net The application of BET to the reactions of this compound would offer a deeper, quantitative understanding of its transformations, revealing the precise sequence of electronic events that govern its reactivity.

Table 1: Conceptual Steps of a Bond Evolution Theory (BET) Analysis

| Step | Description | Key Information Gained |

| 1. IRC Calculation | Computes the minimum energy reaction pathway connecting reactants, transition state, and products. | Defines the coordinate system for the analysis. |

| 2. ELF Topology | Analyzes the electron localization function at points along the IRC to identify electronic basins (bonds, lone pairs). | Visualizes the electronic structure at each stage of the reaction. |

| 3. SSD Identification | Divides the reaction pathway into domains of structural stability, separated by "catastrophes" where bond topology changes. chemrxiv.org | Pinpoints the exact moments of bond formation and cleavage. |

| 4. Mechanistic Narrative | Interprets the sequence of catastrophes and SSDs to describe the flow of electrons and the timing of bond events. | Provides a detailed, unambiguous reaction mechanism. mdpi.comresearchgate.net |

The photochemistry of ketones and aldehydes is often dominated by the Norrish reaction, a process that proceeds through radical intermediates following photoexcitation. wikipedia.orgchem-station.com α-Ketoesters like this compound are no exception and can undergo Norrish Type I and Type II reactions, which involve the formation of diradical species.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.orgscispace.com Upon absorption of a photon, the α-ketoester is promoted to an excited state. This excited molecule can then undergo cleavage of the C(CO)-C(cycloheptyl) bond to form two radical fragments: a cycloheptyl radical and an ethoxycarbonylformyl radical.

Primary Intermediates: The initial products are a radical pair. The acyl radical can subsequently lose a molecule of carbon monoxide to form an ethoxy radical.

Subsequent Reactions: These radical intermediates can undergo several secondary reactions, including:

Decarbonylation: The acyl radical fragment can lose carbon monoxide (CO). youtube.com

Recombination: The radical fragments can recombine to reform the starting material or form new products.

Disproportionation: Hydrogen atom transfer between radicals can lead to the formation of an alkane and an alkene. youtube.com

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. wikipedia.org This process leads to the formation of a 1,4-diradical intermediate. The subsequent fate of this diradical determines the final products.

Primary Intermediate: A 1,4-diradical is formed. For this compound, this would require abstraction of a hydrogen from the cycloheptyl ring.

Subsequent Reactions:

Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the radical centers can form a cyclobutanol derivative. wikipedia.orgacs.org

Cleavage (β-scission): Fragmentation of the diradical can yield an enol and an alkene. wikipedia.org

Ketene (B1206846) Intermediates: In some photochemical reactions, particularly those involving α-cleavage, the resulting acyl radical can rearrange to form a ketene intermediate. researchgate.net For example, abstraction of an α-proton from the carbonyl fragment could potentially lead to a ketene. These highly reactive ketenes can then be trapped by nucleophiles (like alcohols or amines) present in the reaction mixture or undergo electrocyclization. researchgate.net The photocatalytic reactions of some ketoesters can be directed toward different pathways, yielding distinct products depending on whether conditions favor energy transfer (leading to diradicals) or electron transfer. nih.gov

The flexible nature of the seven-membered cycloheptyl ring can influence the stability and reaction pathways of these diradical intermediates, potentially affecting the ratio of cyclization to fragmentation products in Norrish Type II processes.

Table 2: Key Intermediates in the Photochemistry of this compound

| Intermediate Type | Formation Pathway | Potential Subsequent Reactions |

| Acyl-Alkyl Diradical | Norrish Type I (α-cleavage) wikipedia.org | Decarbonylation, Recombination, Disproportionation youtube.com |

| 1,4-Diradical | Norrish Type II (γ-hydrogen abstraction) wikipedia.org | Cyclization (Norrish-Yang), Fragmentation wikipedia.orgacs.org |

| Ketene | Rearrangement following α-cleavage researchgate.net | Nucleophilic trapping, Cycloaddition |

The reactivity of this compound in elimination and substitution reactions is significantly influenced by its structure, particularly the seven-membered cycloheptyl ring. The interplay between ring strain, steric hindrance, and conformational flexibility determines the competition between different reaction pathways, such as S_N2 (bimolecular substitution) and E2 (bimolecular elimination). researchgate.netmasterorganicchemistry.com

Effect of Ring Size: The size of the cycloalkyl ring attached to a reactive center has a well-documented effect on the rates of substitution and elimination reactions. stackexchange.com This is due to changes in bond angle strain (I-strain) and non-bonded steric interactions (transannular strain) between the ground state and the transition state.

In S_N2 Reactions: The transition state for an S_N2 reaction involves a change in hybridization at the reaction center from sp³ (approx. 109.5°) towards sp² (120°). For small rings like cyclopropane, this increase in bond angle is highly unfavorable, leading to very slow reaction rates. Cyclopentyl systems react relatively quickly because the planarity of the five-membered ring is well-suited to the transition state geometry. Cyclohexyl systems are less reactive due to steric hindrance from axial hydrogens. For bromocycloheptane, the C-C-C bond angles are already wider (≈115°), which facilitates the move towards the 120° transition state angle, but this benefit can be offset by increasing transannular steric hindrance. stackexchange.com

In E2 Reactions: The E2 transition state requires a specific dihedral angle (typically anti-periplanar) between the departing hydrogen and the leaving group. The conformational flexibility of the cycloheptyl ring can make achieving this geometry easier than in the more rigid cyclohexane (B81311) system, potentially favoring elimination pathways.

Competition between Substitution and Elimination: The balance between substitution and elimination is governed by factors like the strength of the base/nucleophile, temperature, and substrate structure. masterorganicchemistry.com For a substrate like this compound, reactions at the α-carbon are complicated by the presence of the carbonyl and ester groups. However, if a leaving group were present on the cycloheptyl ring itself, the principles of structure-reactivity would apply. The presence of the bulky oxoacetate group would likely introduce significant steric hindrance, potentially favoring elimination over substitution, especially with bulky bases. Heat is also known to favor elimination reactions over substitution. masterorganicchemistry.com

Computational studies on the cleavage of cyclic alkoxy radicals show that ring size and strain have a profound effect on which bonds break, sometimes favoring the formation of a less stable radical product due to kinetic factors like unfavorable through-bond interactions or ineffective allylic stabilization in the early transition state. nih.gov These principles can be extended to understand the reactivity of the cycloheptyl moiety in this compound.

Table 3: Relative Reactivity of Cycloalkyl Halides in S_N2 Reactions (A General Comparison)

| Ring Size | Relative Rate | Primary Reason for Reactivity |

| 3 (Cyclopropyl) | Very Slow | High angle strain in transition state stackexchange.com |

| 4 (Cyclobutyl) | Slow | Significant angle strain |

| 5 (Cyclopentyl) | Fast | Favorable bond angles for transition state stackexchange.com |

| 6 (Cyclohexyl) | Slow | Steric hindrance from axial hydrogens stackexchange.com |

| 7 (Cycloheptyl) | Moderate | Balance between favorable bond angles and transannular strain stackexchange.com |

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the ethyl group protons—a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, arising from their mutual coupling. The protons of the cycloheptyl ring would present a complex series of overlapping multiplets in the aliphatic region of the spectrum. The methine proton alpha to the ketone would likely appear as a multiplet, its chemical shift influenced by the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Ethyl 2-cycloheptyl-2-oxoacetate (based on analogous compounds)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Ethyl -CH3 | ~1.3 | ~14 |

| Ethyl -CH2- | ~4.2 | ~62 |

| Cycloheptyl -CH- (alpha to C=O) | ~3.0 - 3.5 | ~50-55 |

| Cycloheptyl -CH2- | ~1.2 - 2.0 | ~25-35 |

| Ketone C=O | - | ~200-205 |

| Ester C=O | - | ~165-170 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the scalar coupling relationships between protons. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the protons within the cycloheptyl ring and confirming the coupling between the ethyl group's methylene and methyl protons. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond 1H-13C correlation). researchgate.net The HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the previously identified proton signals to their corresponding carbon resonances.

Variable Temperature NMR for Conformational Dynamics

The cycloheptane (B1346806) ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers, such as the twist-chair and twist-boat forms. The presence of a bulky substituent like the ethyl 2-oxoacetate group will influence this equilibrium. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. vnu.edu.vn

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. vnu.edu.vn At lower temperatures, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformer. Analysis of the spectra at the coalescence temperature—the temperature at which the separate signals merge into a single broad peak—can provide the free energy of activation (ΔG‡) for the conformational interchange. This information is critical for understanding the conformational preferences and the energy barriers between different spatial arrangements of the molecule.

Solid-State NMR Applications

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. For a compound like this compound, which may exist in a crystalline or amorphous solid form, ssNMR could provide valuable insights.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution 13C spectra of solid samples. These spectra can reveal information about the packing of molecules in the crystal lattice and the presence of different polymorphs. Furthermore, solid-state NMR can be used to study the conformation of the molecule in its solid form, which may differ from its solution-state conformation. bohrium.com Studies on related α-keto acid derivatives have shown that solid-state 17O NMR can be a sensitive probe of the local environment of the carbonyl groups. bohrium.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C10H16O3), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+) with the theoretically calculated exact mass.

Table 2: Theoretical Exact Mass for this compound

| Ion | Formula | Theoretical Exact Mass (Da) |

| [M]+• | C10H16O3 | 184.1099 |

| [M+H]+ | C10H17O3 | 185.1178 |

| [M+Na]+ | C10H16NaO3 | 207.0997 |

Fragmentation Pathway Analysis for Structural Insights

In the mass spectrometer, molecules are ionized and often fragment in a reproducible manner. The analysis of these fragmentation patterns provides a "fingerprint" that can be used for structural elucidation. For this compound, the fragmentation would be dictated by the presence of the ketone and ester functional groups.

Common fragmentation pathways for α-keto esters include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the cycloheptyl radical or the ethyl oxoacetyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur leading to the elimination of a neutral alkene. This is less likely to be a primary fragmentation pathway for the cycloheptyl ring itself but could occur within the substituent.

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) via a rearrangement.

Decarbonylation: Loss of carbon monoxide (CO) from the keto group is another possible fragmentation step.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy.

Ion Mobility Spectrometry for Gas-Phase Conformations

Ion mobility spectrometry (IMS) is a powerful technique for investigating the gas-phase conformations of molecules. By measuring the time it takes for an ion to travel through a drift tube filled with an inert buffer gas, information about the ion's size and shape, known as its rotationally averaged collision cross-section (CCS), can be obtained. nih.gov This method is particularly valuable for studying flexible molecules that can exist in multiple conformations. nih.gov

For molecules like this compound, which possess a flexible cycloheptyl ring and a rotatable ester group, IMS can provide insights into the distribution of different conformers in the gas phase. The technique can separate ions of the same mass-to-charge ratio based on their different shapes, allowing for the characterization of various conformational families. nih.gov The range of observed CCS values can indicate the degree of conformational flexibility, with a wider range suggesting a greater diversity of structures. nih.gov It is important to note that the electrospray ionization process can sometimes influence the observed gas-phase structures, with factors like the ionic strength of the solution from which the ions are generated potentially affecting the final conformations. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in a molecule in the solid state is determined by X-ray crystallography. While a specific crystal structure for this compound is not publicly available in the search results, the principles of the technique can be discussed based on similar molecules. For related organic compounds, X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the crystal lattice. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For organic molecules similar to this compound, common interactions include:

C–H···O Hydrogen Bonds: These are prevalent in molecules containing carbonyl groups and hydrocarbon moieties. nih.govresearchgate.netresearchgate.net

π-Stacking Interactions: In molecules with aromatic rings, these interactions contribute significantly to the crystal packing. nih.govresearchgate.netnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.govresearchgate.net It maps the different types of close contacts between molecules in the crystal, providing a percentage contribution of each interaction to the total crystal packing. For example, in many organic crystals, H···H contacts are the most significant due to the abundance of hydrogen atoms. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and probing the conformational landscape of molecules. researchgate.netiosrjournals.org These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the C=O stretching of the ketone and ester groups, C-O stretching of the ester, and various C-H stretching and bending vibrations of the cycloheptyl and ethyl groups. researchgate.netmdpi.com

Detailed Analysis of Carbonyl Stretching Frequencies and Environmental Effects

The carbonyl (C=O) stretching vibrations are particularly informative. In a molecule like this compound, two distinct C=O stretching bands would be expected, one for the ketone and one for the ester. The positions of these bands are sensitive to the local electronic and steric environment. researchgate.netmdpi.com

Ketone C=O Stretch: Typically observed in the range of 1700-1725 cm⁻¹.

Ester C=O Stretch: Usually found at a higher frequency, around 1735-1750 cm⁻¹.

The solvent environment can influence the positions of these bands. In polar solvents, hydrogen bonding to the carbonyl oxygens can cause a red-shift (a shift to lower wavenumbers) of the C=O stretching frequency. arxiv.org This effect can be used to study solute-solvent interactions.

Complementary Use with Computational Frequency Predictions

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.netnih.govresearchgate.net These theoretical predictions, when scaled appropriately to account for anharmonicity and other systematic errors, can be highly valuable in assigning the experimental FT-IR and Raman bands to specific vibrational modes. iosrjournals.orgnist.gov

The potential energy distribution (PED) analysis, derived from these calculations, provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. mdpi.com This detailed assignment allows for a more thorough understanding of the molecule's vibrational behavior and can help to identify conformation-specific vibrational modes. researchgate.netiosrjournals.org By comparing the experimental spectra with the calculated spectra for different possible conformers, it is often possible to determine which conformer is dominant under the experimental conditions.

Computational and Theoretical Chemistry Studies on Ethyl 2 Cycloheptyl 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on Ethyl 2-cycloheptyl-2-oxoacetate to determine its electronic structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no available research findings detailing the use of Density Functional Theory (DFT) to optimize the geometry or calculate the energy of this compound. DFT is a common computational method used for these purposes in other organic molecules. nih.govnih.gov

Ab Initio Methods for High-Accuracy Predictions

A search of scientific literature yielded no studies that have employed ab initio methods for high-accuracy predictions of the properties of this compound. Ab initio calculations are known for their high level of theoretical purity and accuracy. uwlax.edu

Conformational Analysis of the Cycloheptyl Ring and Ester Group

Specific conformational analysis of the cycloheptyl ring and the ethyl ester group in this compound has not been reported in the scientific literature. The seven-membered cycloheptyl ring is known to be conformationally flexible, and studies on similar structures like cycloheptane (B1346806) and ε-caprolactone have identified multiple stable conformers such as chair and boat forms. researchgate.netutdallas.eduacs.org

Potential Energy Surface Scans for Stable Conformers

No potential energy surface scans for this compound have been published. Such studies would be instrumental in identifying the stable conformers of the molecule and the energy barriers between them.

Influence of Conformation on Reactivity and Selectivity

Due to the lack of conformational studies, there is no information on how the different potential conformations of this compound might influence its chemical reactivity and the selectivity of its reactions. For other cyclic ketones, the conformation, particularly the axial or equatorial position of substituents, is known to significantly affect reactivity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

There are no published studies that model the reaction pathways or analyze the transition states for reactions involving this compound. This type of analysis is crucial for understanding reaction mechanisms, such as those in the amination of β-keto esters. nih.gov

Elucidation of Reaction Mechanisms via Computational Simulations

No published studies detailing the computational simulation of reaction mechanisms involving this compound were found.

Prediction of Activation Energies and Rate Constants

There is no available research predicting the activation energies or rate constants for reactions of this compound through computational methods.

Prediction of Spectroscopic Parameters

No literature containing computationally predicted spectroscopic data for this compound could be located.

Computational NMR Chemical Shift and Coupling Constant Prediction

There are no published computational predictions of ¹H or ¹³C NMR chemical shifts or coupling constants for this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

No computational studies on the vibrational frequencies for the IR and Raman spectra of this compound were found.

Applications of Ethyl 2 Cycloheptyl 2 Oxoacetate As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The unique structural features of α-keto esters like Ethyl 2-cycloheptyl-2-oxoacetate allow them to serve as pivotal starting materials or intermediates in the construction of intricate organic molecules. Their ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes them highly versatile in multi-step synthetic sequences.

The dicarbonyl moiety of α-keto esters is a key feature that enables their participation in cyclization reactions to form a variety of heterocyclic systems. For instance, analogous compounds such as ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate are synthesized through one-pot multicomponent reactions, highlighting the utility of the α-keto ester framework in constructing nitrogen-containing heterocycles. The reactivity of the α-keto ester allows for its incorporation into complex ring systems that are prevalent in medicinal chemistry and materials science. chemsrc.com The synthesis of oxazoline (B21484) derivatives, another important class of nitrogen and oxygen-containing heterocycles, can be achieved through the reaction of related α-diazo-β-oxoalkanoates with aziridines.

While specific examples for this compound are not available, related α-keto esters are known to participate in the formation of carbocyclic rings. For example, the asymmetric synthesis of cyclopentanones can be achieved through a dual Lewis acid-catalyzed [3 + 2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, a reaction type where α-keto esters could potentially act as precursors to the ketene (B1206846) or related reactive species. researchgate.net Additionally, the use of β,γ-unsaturated α-ketoesters in catalytic asymmetric 1,4-addition reactions followed by cyclization presents a viable strategy for constructing chiral carbocyclic systems. nih.gov

This compound and its analogs are frequently employed as intermediates in multi-step synthetic pathways. For example, thirteen new ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates were synthesized from a related α-keto ester, demonstrating its role as a foundational molecule for generating a library of compounds with potential biological activity. achemblock.com The ability to introduce an α-keto ester functional group into a molecule, for instance through platinum-catalyzed direct C–H acylation with ethyl chlorooxoacetate, underscores its importance as a synthetic intermediate that can be further elaborated. nih.govacs.org

Role in the Generation of Chiral Compounds

The generation of chiral compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. The prochiral α-keto group in this compound makes it an excellent substrate for asymmetric transformations.

The catalytic hydrogenation of related N-acyl derivatives of amino acids can lead to the diastereoselective formation of cyclic carboxylic acids, showcasing a method for stereoselective synthesis. nih.gov Furthermore, new chiral auxiliaries, such as 4-substituted 5,5-diethyl oxazolidin-2-ones, have been synthesized from amino acids in multi-step sequences that could potentially be adapted for use with substrates like this compound to control stereochemistry. nih.gov

The reactivity of the α-keto ester functionality makes it an ideal substrate for a wide array of both organocatalytic and metal-catalyzed asymmetric reactions.

Organocatalysis:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. α-Keto esters are reactive partners in various organocatalyzed reactions. For instance, the highly enantioselective aldol (B89426) reaction of acetone (B3395972) with β,γ-unsaturated α-keto esters, catalyzed by chiral amines, can construct a chiral quaternary carbon center with excellent yields and enantioselectivities. acs.org Chiral bifunctional catalysts have also been successfully employed in the α-amination of β-ketoesters. nih.gov

Table 1: Examples of Organocatalyzed Asymmetric Reactions with α-Keto Esters

| Reaction Type | Catalyst Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Aldol Reaction | Chiral Amine | β,γ-Unsaturated α-Keto Ester | Chiral Quaternary Aldol Adduct | Up to 94% | acs.org |

| α-Amination | Chiral Bifunctional Urea/Thiourea | β-Ketoester | α-Amino-β-ketoester | High | nih.gov |

| Michael Addition | Cinchona Alkaloid | α,β-Unsaturated Ketone | Chiral Adduct | ~50% | mdpi.com |

Metal Catalysis:

Transition metal catalysis offers another avenue for the asymmetric functionalization of α-keto esters. Platinum-catalyzed C-H acylation can introduce the α-keto ester group, which can then be a substrate for further transformations. nih.govacs.org Nickelocene has been used as a catalyst for the α-amidation of β-keto esters, demonstrating a convergent approach to α-amidated products. nih.gov Palladium-catalyzed asymmetric allylic alkylation of α-aryl ketones provides a method for creating quaternary chiral centers, a strategy that could be extended to α-cycloalkyl ketones derived from the corresponding keto esters. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Involving α-Keto Ester Functionalities

| Reaction Type | Metal Catalyst | Substrate Type | Product | Key Feature | Reference |

| C-H Acylation | Platinum | 2-Aryloxypyridines | α-Keto Ester | Introduction of the α-keto ester group | nih.govacs.org |

| α-Amidation | Nickelocene | β-Keto Ester | α-Amidated Keto Ester | Convergent synthesis | nih.gov |

| Allylic Alkylation | Palladium | α-Aryl Ketone Enolate | α-Aryl, α-Allyl Ketone | Formation of quaternary chiral center | mdpi.com |

Advanced Materials Science Applications

The exploration of novel chemical compounds is a cornerstone of materials science, driving the development of materials with enhanced properties and functionalities. This compound, with its cycloheptyl ring and reactive oxoacetate group, presents as a candidate for such exploration. However, the scientific community has yet to publish specific research detailing its efficacy and reaction pathways in the creation of new polymers and specialty chemicals.

Precursor to Polymer Monomers

The transformation of small molecules into monomers that can then be polymerized is a fundamental process in polymer chemistry. The structure of this compound suggests that it could potentially be modified to form a monomer. For instance, the ketone or ester functionalities could be chemically altered to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The bulky cycloheptyl group could impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility. However, without experimental data, this remains a theoretical postulation. There are currently no published research findings that detail the synthesis of a polymer monomer from this compound or the characteristics of any subsequent polymer.

Components in Specialty Chemicals Development

Specialty chemicals are valued for their performance or function, rather than their composition. They are used in a wide array of industries, from pharmaceuticals to electronics. The reactive nature of the keto-ester functionality in this compound makes it a plausible intermediate in the synthesis of more complex molecules that could act as specialty chemicals. For example, it could undergo condensation reactions or be used to introduce the cycloheptyl motif into a larger, more functional molecule. Despite these theoretical possibilities, the scientific literature does not currently contain specific examples or research studies on the use of this compound in the development of any specialty chemicals.

Future Directions and Emerging Research Avenues

Novel Catalytic Strategies for Synthesis and Transformation

The development of new catalytic methods for the synthesis and transformation of α-keto esters is a vibrant area of research. For compounds like Ethyl 2-cycloheptyl-2-oxoacetate, future investigations are likely to focus on enhancing efficiency, selectivity, and sustainability.

Detailed Research Findings:

Current methods for synthesizing α-keto esters often involve reactions like the modified Dakin-West reaction or the addition of Grignard reagents to oxalates, which can suffer from harsh conditions and limited selectivity. core.ac.uk Emerging research focuses on catalytic approaches to overcome these limitations. For instance, organocatalysis has shown great promise in the asymmetric peroxidation of unsaturated keto esters, a transformation that could be adapted for the functionalization of cycloheptyl rings. ucc.ie Cinchona-derived organocatalysts, for example, have been successfully used for enantioselective peroxidations. ucc.ie

Another promising area is the use of transition metal catalysts. Rhodium-catalyzed conjugate addition reactions have been developed for the synthesis of 1,4-keto-alkenylboronate esters, demonstrating the potential for creating complex molecules from α,β-unsaturated ketones. nih.gov Such strategies could be explored for the synthesis of precursors to this compound or for its subsequent transformations. The synthesis of related cyclic β-keto esters often employs intramolecular cyclization of diesters under basic conditions, a method that could potentially be adapted for cycloheptyl systems. researchgate.net

| Catalytic Strategy | Potential Application to this compound | Key Advantages |

| Organocatalysis | Asymmetric synthesis and functionalization | High enantioselectivity, metal-free conditions |

| Transition Metal Catalysis | Cross-coupling reactions, conjugate additions | High efficiency, broad substrate scope |

| Biocatalysis | Enantioselective reductions or oxidations | High selectivity, mild reaction conditions |

Integration with Flow Chemistry and Sustainable Synthetic Methods

Flow chemistry, or continuous flow synthesis, is revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, scalability, and reaction control. The integration of flow chemistry for the synthesis of α-keto esters is an active area of research.

Detailed Research Findings:

A continuous flow-based "catch and release" protocol has been developed for the synthesis of α-ketoesters. core.ac.ukresearchgate.net This method utilizes immobilized reagents and scavengers to produce highly pure products without the need for traditional work-up and purification steps. researchgate.net Such a process could be adapted for the synthesis of this compound, potentially from a corresponding nitroalkane precursor. researchgate.net The use of flow reactors allows for precise control over reaction parameters like temperature and residence time, which can be crucial for minimizing side reactions and improving yields. rsc.org For example, the α-alkylation of ketones, a fundamental transformation, has been significantly improved using flow chemistry, avoiding cryogenic temperatures and reducing reaction times. rsc.org The selective reduction of esters to aldehydes, a challenging transformation, has also been successfully achieved in flow, highlighting the potential for fine-tuning the reactivity of ester functionalities like the one present in this compound. researchgate.net

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

| Enhanced Safety | Allows for the use of hazardous reagents with minimized exposure. |

| Improved Scalability | Facilitates the production of larger quantities of the compound. |

| Precise Reaction Control | Enables optimization of reaction conditions to maximize yield and purity. |

| Automation | Reduces manual handling and improves reproducibility. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming increasingly important in this regard.

Detailed Research Findings:

In situ spectroscopy provides real-time information about the concentration of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions in solution. mt.com For the synthesis or transformation of this compound, these techniques could be used to track the consumption of starting materials and the formation of the product in real-time. This would allow for the rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time. spectroscopyonline.commt.com Furthermore, in situ monitoring can help to identify and characterize transient intermediates, providing valuable mechanistic insights. spectroscopyonline.com The development of time-resolved in situ monitoring for mechanochemical reactions also opens up new avenues for studying solid-state transformations. nih.gov

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| FTIR Spectroscopy | Changes in functional groups | Monitoring the conversion of starting materials to product. |

| Raman Spectroscopy | Molecular vibrations | Complementary information to FTIR, especially for symmetric bonds. |

| NMR Spectroscopy | Structural information | Identifying intermediates and determining reaction kinetics. |

Development of New Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes.

Detailed Research Findings:

For a molecule like this compound, computational models can be used to predict its three-dimensional structure, spectroscopic properties (e.g., NMR chemical shifts), and reactivity. researchgate.netresearchgate.net Computational studies on related cycloheptyl cations have been performed to understand their structures, stability, and rearrangement pathways. researchgate.net Similar computational approaches could be applied to this compound to understand its conformational preferences and the reactivity of its keto and ester functional groups.

Conceptual Density Functional Theory (CDFT) is a powerful framework for predicting the chemical reactivity of molecules. nih.gov By calculating reactivity descriptors, it is possible to predict the most likely sites for nucleophilic or electrophilic attack. This information can be invaluable for designing new reactions and for understanding the mechanism of existing ones. scirp.org The combination of CDFT with cheminformatics tools, a field known as computational peptidology for peptides, can be used to predict bioactivity and pharmacokinetic properties, an approach that could be extended to other small molecules like this compound. nih.govnih.gov

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular structure, energies, spectroscopic properties | Understanding the fundamental properties of the molecule. |

| Molecular Dynamics (MD) | Conformational dynamics, interactions with solvents | Simulating the behavior of the molecule in different environments. |

| Conceptual DFT | Chemical reactivity indices | Predicting the reactive sites of the molecule for targeted synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。